molecular formula C16H24N2O5S2 B2459854 4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine CAS No. 2034309-22-1

4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine

Cat. No.: B2459854
CAS No.: 2034309-22-1
M. Wt: 388.5
InChI Key: KFZOQURFDBZMDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine is a synthetic organic compound featuring a complex structure with two distinct sulfonyl functional groups, linking a benzylsulfonyl piperidine moiety to a morpholine ring. This specific architecture, incorporating multiple heterocycles and sulfonamide linkages, makes it a valuable intermediate in medicinal chemistry and drug discovery research. Compounds with similar sulfonyl and piperidine motifs are frequently explored in the development of pharmaceutical agents . The presence of the morpholine ring, a common feature in many bioactive molecules, can enhance solubility and influence the pharmacokinetic properties of a compound . This reagent is provided as a high-purity solid for use in chemical synthesis and biological screening. It is intended for laboratory research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

4-(4-benzylsulfonylpiperidin-1-yl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S2/c19-24(20,14-15-4-2-1-3-5-15)16-6-8-17(9-7-16)25(21,22)18-10-12-23-13-11-18/h1-5,16H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZOQURFDBZMDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine typically involves multiple steps, starting with the preparation of the piperidine and morpholine rings. The benzylsulfonyl group is introduced through a sulfonylation reaction, which involves the reaction of benzyl chloride with sodium sulfite to form benzylsulfonic acid, followed by its reaction with piperidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to remove the sulfonyl groups, although this requires strong reducing agents.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may yield simpler amine derivatives.

Scientific Research Applications

4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The exact mechanism of action of 4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl and morpholine groups. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine is unique due to its dual sulfonyl groups and the combination of piperidine and morpholine rings. This unique structure may confer specific pharmacological properties that are not present in similar compounds.

Biological Activity

4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine is a complex organic compound characterized by its unique structural features, including a piperidine ring, a morpholine ring, and two sulfonyl groups. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly in the realms of antibacterial activity, enzyme inhibition, and anticancer effects.

Chemical Structure and Properties

The chemical formula for 4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine is C16H22N2O4S2C_{16}H_{22}N_2O_4S_2. The presence of multiple functional groups allows for diverse interactions with biological targets.

PropertyValue
Molecular Weight382.49 g/mol
DensityNot specified
Boiling PointNot specified
CAS Number2034309-22-1

The biological activity of this compound is primarily linked to its ability to interact with various enzymes and receptors. Similar compounds have been shown to target stromelysin-1, an enzyme involved in extracellular matrix remodeling, which suggests a potential role in anti-inflammatory processes.

Target Enzymes

  • Stromelysin-1 : Involved in tissue remodeling.
  • Acetylcholinesterase (AChE) : Inhibition can lead to increased acetylcholine levels, affecting neurotransmission.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, synthesized piperidine derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating that 4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine may also possess similar effects .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE) : Important for neurotransmitter regulation.
  • Urease : Inhibition of urease can be beneficial in treating infections caused by urease-producing bacteria.

The reported IC50 values for various synthesized compounds indicate strong inhibitory activity against these enzymes, suggesting that 4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine could be a potent inhibitor .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Anticancer Properties : Research on morpholine derivatives has shown promise in anticancer applications due to their ability to induce apoptosis in cancer cells.
  • Antidiabetic Effects : Some piperidine derivatives have demonstrated hypoglycemic activities, which could be relevant for developing treatments for diabetes .

Research Findings

A comparative analysis of similar compounds reveals that those containing sulfonyl groups often exhibit enhanced biological activities. The dual sulfonyl groups in 4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine may contribute to its unique pharmacological profile.

Comparative Table of Biological Activities

Compound NameAntibacterial ActivityAChE InhibitionUrease Inhibition
4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholineModerate to StrongStrongStrong
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazoleModerateModerateStrong
4-Morpholin-4-Yl-Piperidine-1-Carboxylic AcidWeakStrongModerate

Q & A

Q. What analytical techniques are recommended for characterizing 4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine, and how do they ensure structural accuracy?

  • Methodological Answer : Structural elucidation requires a combination of 1H-NMR and 13C-NMR to confirm the chemical environment of protons and carbons, particularly for distinguishing sulfonyl and morpholine/piperidine moieties . HPLC (e.g., using a mobile phase of methanol and sodium acetate buffer at pH 4.6) ensures purity (>95%) and identifies impurities . Elemental analysis validates stoichiometric ratios of C, H, and N, resolving discrepancies between calculated and observed values .

Q. How can researchers assess the stability of sulfonyl-containing compounds like 4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine under experimental conditions?

  • Methodological Answer : Stability studies should include pH-dependent hydrolysis assays (e.g., in buffered solutions at pH 4.6–7.4) to evaluate sulfonyl group integrity . Thermogravimetric analysis (TGA) and accelerated stability testing (40°C/75% RH for 6 months) can predict shelf-life . Reactivity with nucleophiles (e.g., thiols or amines) under simulated physiological conditions is critical for applications in drug discovery .

Q. What synthetic routes are commonly employed for piperidine-morpholine sulfonyl derivatives, and what are their limitations?

  • Methodological Answer : A two-step approach is typical: (1) sulfonylation of piperidine with benzylsulfonyl chloride, followed by (2) coupling with morpholine sulfonyl chloride under inert conditions . Key challenges include competing side reactions (e.g., over-sulfonylation) and low yields due to steric hindrance. Purification via column chromatography (n-hexane/EtOAC gradients) or recrystallization improves purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of 4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine for biological targets?

  • Methodological Answer : SAR requires systematic substituent modification (e.g., replacing benzyl with 4-fluorophenyl or methoxyphenyl groups) to evaluate effects on target binding . Enzymatic assays (e.g., carbonic anhydrase inhibition) and docking simulations (using InChIKey-derived 3D structures) link structural features to activity . Contradictory data, such as enhanced potency but reduced solubility, are resolved via logP calculations and molecular dynamics simulations .

Q. What strategies mitigate contradictory results in reactivity studies of the dual sulfonyl groups?

  • Methodological Answer : Contradictions arise from differential sulfonyl reactivity (e.g., benzylsulfonyl vs. morpholine-sulfonyl). Competitive labeling experiments with fluorogenic probes (e.g., 4-oxopiperidine-1-sulfonyl fluoride) identify preferential reaction sites . Kinetic studies (stopped-flow UV-Vis) quantify reaction rates under varying pH/temperature conditions .

Q. How can computational modeling predict the metabolic pathways of 4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine?

  • Methodological Answer : In silico tools (e.g., SwissADME) use SMILES strings (e.g., O=S(=O)(C1CCNCC1)N2CCOCC2) to predict CYP450-mediated oxidation sites . Metabolite identification via LC-HRMS validates simulations, focusing on sulfoxide formation or piperidine ring hydroxylation . Discrepancies between predicted and observed metabolites require isotopic labeling (e.g., deuterated analogs) for pathway confirmation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.